molecular formula C16H8Cl3F B14779710 1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene

1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene

Cat. No.: B14779710
M. Wt: 325.6 g/mol
InChI Key: UXWGTEGZOBQDFO-UHFFFAOYSA-N
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Description

1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, where a fluorine atom and a trichlorophenyl group are substituted at specific positions on the naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene involves its interaction with molecular targets through its fluorine and trichlorophenyl groups. These interactions can affect various biochemical pathways, depending on the specific application and context. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene can be compared with other similar compounds such as:

    1-Fluoro-2,4,6-trichlorobenzene: Similar in structure but lacks the naphthalene ring.

    1-Chloro-5-(2,4,6-trichlorophenyl)naphthalene: Similar but with a chlorine atom instead of fluorine.

    2-Fluoro-5-(2,4,6-trichlorophenyl)naphthalene: Similar but with the fluorine atom at a different position on the naphthalene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-5-(2,4,6-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-9-7-13(18)16(14(19)8-9)12-5-1-4-11-10(12)3-2-6-15(11)20/h1-8H

InChI Key

UXWGTEGZOBQDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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